molecular formula C19H18ClN3O2S B2828427 2-((2-chlorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034567-25-2

2-((2-chlorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2828427
CAS No.: 2034567-25-2
M. Wt: 387.88
InChI Key: MGFPVJSJVHCANR-UHFFFAOYSA-N
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Description

2-((2-Chlorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring a 2-chlorophenyl sulfonyl group at position 2 and a 1-methylpyrazole substituent at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules targeting receptors or enzymes .

Properties

IUPAC Name

2-(2-chlorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-22-11-15(10-21-22)17-13-23(12-14-6-2-3-7-16(14)17)26(24,25)19-9-5-4-8-18(19)20/h2-11,17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFPVJSJVHCANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Pyrazolyl Group: This step involves the reaction of the tetrahydroisoquinoline intermediate with a pyrazole derivative under basic conditions.

    Attachment of the Chlorophenylsulfonyl Group: The final step includes the sulfonylation of the intermediate with a chlorophenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

2-((2-chlorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials, catalysts, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-chlorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Modifications in Sulfonyl-Substituted Analogs

A closely related analog, 2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (), replaces the 2-chlorophenyl group with a 3-chloro-4-methoxyphenyl sulfonyl moiety. This substitution introduces steric bulk and alters electronic effects:

  • Electronic Effects : The methoxy group enhances electron-donating properties, which may influence charge distribution in the sulfonyl region, affecting hydrogen-bonding interactions .

Core Structure Modifications: Pyrazole and Tetrahydroisoquinoline Derivatives

The hydrochloride salt 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride () lacks the sulfonyl group entirely. Key differences include:

  • Solubility : The hydrochloride salt likely exhibits higher aqueous solubility compared to the sulfonyl-containing compound due to ionic character.
  • Pharmacokinetics : The absence of the sulfonyl group may reduce metabolic stability, as sulfonyl moieties often resist enzymatic degradation .

Heterocyclic Analogs with Thiazole Cores

Compounds 4 and 5 from feature thiazole cores instead of tetrahydroisoquinoline. Despite structural differences, both classes share sulfonyl and aryl substituents:

  • Crystallography: Both classes crystallize in triclinic systems, but the tetrahydroisoquinoline derivative’s bulkier core may lead to distinct packing arrangements .

Patent-Based Analogs with Modified Substituents

European Patent compounds () include tetrahydroisoquinoline derivatives with cyclopropyl and difluoromethyl groups. For example:

  • 2-((S)-5-chloro-8-((1-cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)... : This compound replaces the sulfonyl group with a triazole-ether linkage, highlighting the role of sulfonyl groups in stabilizing charge interactions.
  • Biological Implications : Sulfonyl groups may enhance target binding through dipole-dipole interactions, whereas triazole-ether linkages prioritize steric complementarity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent Modifications Key Properties
2-((2-Chlorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-tetrahydroisoquinoline Tetrahydroisoquinoline 2-Chlorophenyl sulfonyl, 1-methylpyrazole Moderate solubility, rigid conformation
2-((3-Chloro-4-methoxyphenyl)sulfonyl)-analog () Tetrahydroisoquinoline 3-Chloro-4-methoxyphenyl sulfonyl Increased steric bulk, enhanced H-bonding
4-(1-Methyl-1H-pyrazol-4-yl)-tetrahydroisoquinoline hydrochloride () Tetrahydroisoquinoline No sulfonyl group High solubility, ionic character
Thiazole derivatives (Compounds 4/5, ) Thiazole Fluorophenyl triazolyl groups Planar structure, triclinic crystallization
Patent analog with triazole-ether () Tetrahydroisoquinoline Cyclopropyl-difluoromethyl triazole Enhanced steric complementarity

Research Findings and Mechanistic Insights

  • Noncovalent Interactions: The 2-chlorophenyl sulfonyl group engages in van der Waals interactions and hydrogen bonding, as revealed by electron density analysis (). Comparatively, methoxy or triazole substituents prioritize steric effects over electrostatic interactions .
  • Synthetic Accessibility: The sulfonyl-containing tetrahydroisoquinoline derivatives are synthesized in high yields (), whereas triazole-based analogs require multi-step protocols ().
  • Commercial Availability : Derivatives like the hydrochloride salt are marketed for research (), underscoring their utility as intermediates or reference standards .

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